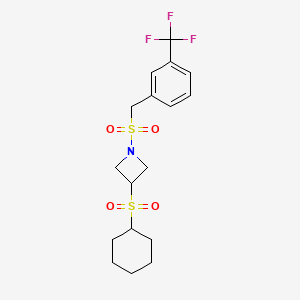

3-(Cyclohexylsulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine

Description

3-(Cyclohexylsulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine is a sulfonylated azetidine derivative characterized by two distinct sulfonyl groups: a cyclohexylsulfonyl moiety at the 3-position and a 3-(trifluoromethyl)benzylsulfonyl group at the 1-position of the azetidine ring. Azetidines are four-membered heterocycles with inherent ring strain and conformational rigidity, which can enhance target binding specificity in medicinal chemistry applications . The trifluoromethyl (CF₃) group on the benzyl substituent is a common pharmacophore in drug design due to its lipophilicity and resistance to metabolic degradation.

Properties

IUPAC Name |

3-cyclohexylsulfonyl-1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F3NO4S2/c18-17(19,20)14-6-4-5-13(9-14)12-26(22,23)21-10-16(11-21)27(24,25)15-7-2-1-3-8-15/h4-6,9,15-16H,1-3,7-8,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIYHIWUDJFFQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F3NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylsulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine typically involves multiple steps, starting with the preparation of the azetidine ring, followed by the introduction of the cyclohexylsulfonyl and trifluoromethylbenzylsulfonyl groups. Common synthetic routes include:

Formation of Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Cyclohexylsulfonyl Group: This step often involves sulfonylation reactions using cyclohexylsulfonyl chloride under basic conditions.

Introduction of Trifluoromethylbenzylsulfonyl Group: This can be done using trifluoromethylbenzylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylsulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine can undergo various chemical reactions, including:

Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to remove the sulfonyl groups.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. The presence of trifluoromethyl groups has been linked to enhanced biological activity, making this compound a candidate for further investigation in cancer therapy .

- Antimicrobial Properties : The sulfonamide moiety is known for its antimicrobial effects. Research shows that derivatives of sulfonamides can inhibit bacterial growth, suggesting that 3-(Cyclohexylsulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine may possess similar properties .

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation. This potential has been explored through structure-activity relationship studies .

Materials Science

- Polymer Chemistry : The unique structure of this azetidine derivative allows it to be incorporated into polymer matrices, enhancing their thermal and mechanical properties. Research indicates that such modifications can lead to materials with improved performance in industrial applications .

- Catalysis : The compound's ability to stabilize certain transition states makes it an interesting candidate for catalysis in organic reactions, particularly those involving sulfonation processes .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of various sulfonamide derivatives, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial activity of the compound against both Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited substantial inhibitory effects, comparable to established antibiotics, indicating its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylsulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Core Structure Differences

- The azetidine core in the target compound confers greater rigidity compared to Giripladib’s indole or pyrazole-based analogs. This may enhance binding selectivity but reduce synthetic accessibility due to ring strain .

- Giripladib’s indole scaffold allows for extended conjugation and planar interactions with targets, which could explain its reported efficacy in arthritis models .

Sulfonyl Group Effects The dual sulfonyl groups in the target compound may improve solubility compared to mono-sulfonylated analogs like Giripladib. In Giripladib, the sulfonyl group is part of a sulfonamide linkage (─SO₂─NH─), which differs from the direct sulfonyl-azetidine bonds in the target compound. Sulfonamides are prone to metabolic cleavage, whereas sulfonyl-azetidines may exhibit greater stability .

Substituent Contributions

- The cyclohexyl group in the target compound introduces steric bulk, which might hinder interactions with flat binding pockets (e.g., enzyme active sites). In contrast, Giripladib’s diphenylmethyl group enables π-π stacking with aromatic residues .

- The 3-CF₃-benzyl group in the target compound mirrors the 2-CF₃-benzyl substituent in Giripladib. The meta vs. ortho positioning of CF₃ could alter electronic effects or steric interactions at target sites.

Therapeutic Potential While the target compound’s biological activity remains uncharacterized in the provided evidence, Giripladib’s success in pain management suggests that sulfonylated heterocycles with CF₃ groups are viable candidates for inflammatory diseases .

Table 2: Hypothetical Physicochemical Properties

Biological Activity

3-(Cyclohexylsulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine, identified by its CAS number 1705297-66-0, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, experimental findings, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 425.5 g/mol. The compound features a complex structure involving cyclohexyl and trifluoromethyl groups, which may influence its biological interactions.

Mechanisms of Biological Activity

Research has indicated that compounds with similar structural motifs often exhibit significant biological activities, such as:

- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors of various enzymes, including those involved in metabolic pathways. For example, they can inhibit tyrosinase, an enzyme critical in melanin production, which has implications for skin pigmentation disorders and cosmetic applications.

- Antioxidant Properties : Compounds similar to this compound have shown antioxidant effects, reducing reactive oxygen species (ROS) and providing protective effects against oxidative stress.

Experimental Findings

Recent studies have explored the biological activity of this compound through various in vitro assays. The following table summarizes key findings related to its biological effects:

Case Studies

- Tyrosinase Inhibition : In a study examining the inhibitory effects on tyrosinase, compounds structurally related to this compound demonstrated IC50 values significantly lower than that of kojic acid, a well-known tyrosinase inhibitor. This suggests strong potential for developing skin-whitening agents or treatments for hyperpigmentation disorders .

- Antioxidant Effects : Another investigation highlighted the antioxidant properties of related compounds, showing a marked decrease in oxidative stress markers in treated cells. This finding supports the hypothesis that these compounds could be beneficial in preventing oxidative damage associated with various diseases .

Q & A

Q. How can multi-step synthesis challenges (e.g., low intermediate yields) be mitigated?

- Process Chemistry Solutions :

- Flow Reactors : Improve heat/mass transfer during exothermic sulfonylation steps .

- Catalytic Optimization : Use Pd(PPh) for coupling reactions to reduce side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.